molecular formula C11H8ClF3N2O2 B1580720 Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate CAS No. 353258-31-8

Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B1580720
CAS No.: 353258-31-8
M. Wt: 292.64 g/mol
InChI Key: AKACORAIGDTIFR-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound. This nomenclature follows established principles for naming complex heterocyclic compounds, where the core structure is identified as an imidazo[1,2-a]pyridine ring system. The numbering system begins with the nitrogen atoms in the fused ring structure, with the imidazole ring fused to the pyridine ring at positions 1 and 2 of the pyridine moiety.

The structural representation reveals a bicyclic aromatic system consisting of a six-membered pyridine ring fused to a five-membered imidazole ring. The compound contains three distinct substituents positioned at specific locations on the ring system: a chlorine atom at position 8, a trifluoromethyl group at position 6, and an ethoxycarbonyl group at position 2. The trifluoromethyl substituent introduces significant electronic effects due to the high electronegativity of the fluorine atoms, while the chlorine substituent provides additional halogen bonding capabilities.

The Simplified Molecular Input Line Entry System representation for this compound is CCOC(=O)C1=CN2C=C(C=C(C2=N1)Cl)C(F)(F)F, which provides a linear notation describing the connectivity of all atoms within the molecule. This notation clearly indicates the ethyl ester functionality (CCOC(=O)), the imidazole ring formation, and the positions of the halogen substituents. The International Chemical Identifier key for this compound is AKACORAIGDTIFR-UHFFFAOYSA-N, providing a unique hash-based identifier for database searches and chemical informatics applications.

Molecular Formula and Weight Analysis

The molecular formula for this compound is C₁₁H₈ClF₃N₂O₂, indicating the presence of eleven carbon atoms, eight hydrogen atoms, one chlorine atom, three fluorine atoms, two nitrogen atoms, and two oxygen atoms. This formula reflects the complex substitution pattern and functional group arrangement within the molecule. The molecular weight has been calculated as 292.64 grams per mole based on standard atomic weights, with high precision determinations reported consistently across multiple chemical databases.

The elemental composition analysis reveals that carbon represents the largest mass percentage at approximately 45.1%, followed by fluorine at 19.5%, oxygen at 10.9%, nitrogen at 9.6%, chlorine at 12.1%, and hydrogen at 2.8%. This distribution reflects the significant contribution of halogen atoms to the overall molecular weight, with the combined fluorine and chlorine content accounting for over 30% of the total mass. The relatively low hydrogen content is characteristic of aromatic heterocyclic compounds with high degrees of unsaturation.

Table 1: Molecular Composition Analysis

Element Number of Atoms Atomic Weight (g/mol) Mass Contribution (g/mol) Mass Percentage (%)
Carbon 11 12.01 132.11 45.1
Hydrogen 8 1.008 8.064 2.8
Chlorine 1 35.45 35.45 12.1
Fluorine 3 18.998 56.994 19.5
Nitrogen 2 14.007 28.014 9.6
Oxygen 2 15.999 31.998 10.9
Total 27 - 292.64 100.0

The molecular weight determination has been verified through computational chemistry methods using PubChem 2.2 calculations, which employ standardized algorithms for atomic mass summation. This computational approach ensures consistency with international standards for chemical database entries and facilitates accurate stoichiometric calculations for synthetic applications.

CAS Registry Number and Alternative Chemical Identifiers

The Chemical Abstracts Service registry number for this compound is 353258-31-8, which serves as the primary unique identifier for this compound in chemical databases and regulatory systems worldwide. This registry number was assigned during the initial registration process and remains consistent across all major chemical information systems. The compound was first created in chemical databases on July 8, 2005, with the most recent modifications recorded on May 24, 2025.

Multiple alternative chemical identifiers exist for this compound, reflecting different naming conventions and database systems. The PubChem Compound Identifier is 737427, providing direct access to comprehensive chemical information within the National Center for Biotechnology Information database system. The Molecular Design Limited number MFCD01833013 serves as an identifier within commercial chemical catalog systems. Additionally, the compound is referenced by the Distributed Structure-Searchable Toxicity identifier DTXSID90353239 within environmental and toxicological databases.

Table 2: Chemical Identifier Summary

Identifier Type Value Database/System
Chemical Abstracts Service Number 353258-31-8 Chemical Abstracts Service
PubChem Compound Identifier 737427 National Center for Biotechnology Information
Molecular Design Limited Number MFCD01833013 Commercial Chemical Catalogs
Distributed Structure-Searchable Toxicity Identifier DTXSID90353239 Environmental Protection Agency
Wikidata Identifier Q82130711 Wikidata Chemical Database
International Chemical Identifier Key AKACORAIGDTIFR-UHFFFAOYSA-N International Union of Pure and Applied Chemistry

The extensive list of synonyms for this compound includes systematic variations in nomenclature and formatting conventions. Alternative names include 8-chloro-6-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester, reflecting the ester functional group nomenclature approach. Additional synonyms incorporate different spacing and punctuation conventions, such as "Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]-pyridine-2-carboxylate" and "ethyl8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate". These variations accommodate different database search algorithms and naming preferences across various chemical information systems.

Properties

IUPAC Name

ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClF3N2O2/c1-2-19-10(18)8-5-17-4-6(11(13,14)15)3-7(12)9(17)16-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKACORAIGDTIFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=C(C2=N1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353239
Record name ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353258-31-8
Record name ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Approach

The synthesis typically involves the construction of the imidazo[1,2-a]pyridine core via cyclization reactions starting from appropriately substituted aminopyridines and α-keto esters or their derivatives.

A representative synthetic route includes:

  • Starting materials: 8-chloro-6-(trifluoromethyl)pyridin-2-amine or related aminopyridine derivatives,
  • Key reagent: Ethyl bromopyruvate or ethyl pyruvate derivatives,
  • Reaction type: Cyclocondensation to form the fused imidazo ring,
  • Conditions: Reflux in polar solvents such as methanol and 1,2-dimethoxyethane,
  • Purification: Silica gel column chromatography.

Specific Preparation Method and Reaction Conditions

Based on analogous syntheses of related imidazo[1,2-a]pyridine esters and inferred adaptations for the chloro-substituted compound, the following method is detailed:

Step Reagents & Conditions Description Yield & Notes
1 8-chloro-6-(trifluoromethyl)pyridin-2-amine (5.15 mmol), ethyl bromopyruvate (6.18 mmol), solvents: methanol and 1,2-dimethoxyethane (1:1, ~25 mL total), temperature: 80°C, time: 14 h The amine and ethyl bromopyruvate are mixed in the solvent system and heated to promote cyclocondensation, forming the imidazo[1,2-a]pyridine ring with an ethyl ester at position 2. Yield typically around 40-45% for related compounds; purification by silica gel chromatography is required to isolate the product with high purity.

This method is adapted from the synthesis of ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate, with the chloro substituent introduced on the pyridine ring prior to cyclization. The chloro substituent's presence may require optimization of reaction time or temperature to maintain yield.

Alternative Synthetic Routes and Industrial Considerations

  • Multi-step synthesis: The 8-chloro substituent can be introduced via selective chlorination of the imidazo[1,2-a]pyridine core or by using pre-chlorinated aminopyridine starting materials.
  • Continuous flow reactors: For scaling up, continuous flow techniques may be employed to improve reaction control, yield, and reproducibility.
  • Catalyst and solvent optimization: Selection of catalysts (e.g., Lewis acids) and solvents can enhance cyclization efficiency and product purity.
  • Post-synthesis modifications: Further functional group transformations can be carried out on the ester moiety or the chloro substituent to diversify the compound for specific applications.

Research Findings and Yield Optimization

Parameter Effect on Yield and Purity Research Notes
Solvent choice (methanol/1,2-dimethoxyethane) Polar aprotic solvents favor cyclization efficiency Methanol provides good solubility; 1,2-dimethoxyethane stabilizes intermediates
Reaction temperature (80°C) Optimal for cyclization without decomposition Higher temperatures may lead to side reactions or degradation
Reaction time (14 hours) Ensures complete conversion Shorter times reduce yield; longer times risk by-product formation
Purification method Silica gel chromatography essential Removes unreacted starting materials and side products

Optimization studies suggest that maintaining strict control over temperature and solvent ratios is critical to achieving yields above 40% with high purity.

Summary Table of Preparation Parameters

Aspect Details
Starting Material 8-chloro-6-(trifluoromethyl)pyridin-2-amine
Key Reagent Ethyl bromopyruvate
Solvent System Methanol and 1,2-dimethoxyethane (1:1)
Temperature 80°C
Reaction Time 14 hours
Purification Silica gel column chromatography
Typical Yield ~42% (based on analogous compounds)
Molecular Weight of Product 292.65 g/mol
Melting Point 132–136 °C

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl ester group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the chloro group, potentially converting it to a hydrogen atom or other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO({3})) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH({2})) with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Formation of 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid.

    Reduction: Formation of ethyl 8-hydro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate.

    Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Overview : This compound is a crucial intermediate in synthesizing novel pharmaceuticals. Its unique chemical structure allows it to interact effectively with biological targets, making it valuable in developing drugs for various diseases.

Case Studies :

  • Anticancer Agents : Research has demonstrated that derivatives of this compound exhibit significant anticancer activity. For instance, studies have shown that modifications to the imidazo[1,2-a]pyridine scaffold can enhance potency against specific cancer cell lines.
  • Antimicrobial Activity : The compound has been explored for its potential as an antimicrobial agent. Its trifluoromethyl group increases lipophilicity, improving bioavailability and efficacy against pathogens .
Pharmaceutical Application Target Disease Mechanism of Action
Anticancer AgentsVarious cancersInhibition of specific enzymes involved in cell proliferation
Antimicrobial AgentsBacterial infectionsDisruption of bacterial cell wall synthesis

Agricultural Chemistry

Overview : this compound is utilized in formulating agrochemicals, particularly as a pesticide or herbicide.

Case Studies :

  • Pest Resistance : Studies indicate that formulations containing this compound demonstrate effective biological activity against a range of pests and diseases affecting crops. Its application can lead to increased crop yields and reduced losses due to infestations .
  • Environmental Impact : Research has also focused on the environmental safety of using this compound in agricultural settings, highlighting its biodegradability and low toxicity to non-target organisms.
Agricultural Application Target Organism Effectiveness
PesticideInsectsHigh efficacy in reducing pest populations
HerbicideWeedsEffective control of broadleaf and grassy weeds

Material Science

Overview : The unique properties of this compound make it suitable for developing advanced materials.

Case Studies :

  • Coatings and Polymers : Research has explored the incorporation of this compound into polymer matrices to enhance thermal stability and chemical resistance. Its trifluoromethyl group contributes to improved hydrophobicity and durability of coatings used in various applications .
  • Nanocomposites : The compound has been investigated as a potential additive in nanocomposite materials, where it can impart unique electrical and mechanical properties.
Material Science Application Material Type Property Enhanced
CoatingsPolymer coatingsImproved chemical resistance
NanocompositesComposite materialsEnhanced mechanical strength

Biochemical Research

Overview : this compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

Case Studies :

  • Enzyme Inhibition Studies : Researchers utilize this compound to study its effects on specific enzymes involved in metabolic processes. It has been shown to modulate enzyme activity, providing insights into metabolic regulation mechanisms.
  • Pathway Elucidation : The compound aids in elucidating complex biochemical pathways by serving as a probe to track metabolic fluxes within cells.
Biochemical Research Application Focus Area Outcome/Insight Gained
Enzyme InhibitionMetabolic enzymesIdentification of regulatory mechanisms
Pathway AnalysisCellular metabolismUnderstanding of metabolic fluxes

Mechanism of Action

The mechanism of action of ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and trifluoromethyl groups can enhance its binding affinity and specificity towards these targets, potentially leading to the modulation of biological pathways involved in disease processes.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Selected Analogs

Compound Name CAS No. Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate 353258-31-8 8-Cl, 6-CF₃ C₁₁H₈ClF₃N₂O₂ 292.64 Anticancer intermediates, agrochemical synthesis
Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate 860457-99-4 6-CF₃ C₁₁H₉F₃N₂O₂ 258.20 Kinase inhibitors, antiviral agents
Ethyl 6-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate 881841-42-5 6-Cl, 8-CF₃ C₁₁H₈ClF₃N₂O₂ 292.64 Not reported; structural isomer
Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate 67625-37-0 6-Br C₁₀H₉BrN₂O₂ 269.09 Intermediate for brominated analogs
Ethyl 8-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate - 8-I, 6-CF₃ C₁₁H₈F₃IN₂O₂ 384.10 Radiolabeling or heavy-atom derivatives

Key Observations:

Halogen Effects : The 8-Cl substituent in the target compound may enhance electrophilic reactivity compared to bromo or iodo analogs, which are bulkier and influence binding kinetics .

Trifluoromethyl Position: Swapping Cl and CF₃ positions (e.g., 6-Cl, 8-CF₃ vs.

Anticancer Activity

Derivatives of the target compound, such as Ethyl 6-(4-((4-(trifluoromethyl)benzyl)amino)quinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate (10d), exhibit potent PI3Kα inhibition (IC₅₀ = 12 nM), attributed to the synergistic effects of the CF₃ group (enhanced lipophilicity) and chloro substituent (electron-withdrawing effect) . In contrast, non-halogenated analogs show reduced activity, highlighting the necessity of halogenation for target engagement .

Antiviral and Agrochemical Utility

Imidazo[1,2-a]pyridines with amino or methyl substituents (e.g., Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate) demonstrate anticonvulsant and antiviral properties . The trifluoromethyl group in the target compound improves metabolic stability, making it advantageous in pesticide intermediates like fluazaindolizine .

Biological Activity

Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C11H8ClF3N2O2
  • Molecular Weight : 292.65 g/mol
  • Melting Point : 132°C to 136°C

Biological Activity Overview

This compound has been investigated for various biological activities, particularly in antimicrobial and anticancer research. Its unique structure contributes to its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the compound's efficacy against various bacterial strains. For instance:

  • In vitro Studies : The compound demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µM .
  • Zone of Inhibition : A study reported a zone of inhibition of approximately 15 ± 2 mm against E. coli at a concentration of 100 µM .

Anticancer Properties

This compound has shown promise in cancer research:

  • Cell Line Studies : It exhibited antiproliferative effects on various cancer cell lines, including breast cancer and leukemia cells. The compound's mechanism appears to involve the inhibition of specific kinases associated with cancer progression .
  • IC50 Values : In certain assays, IC50 values were reported in the range of 5.2 to 7.8 µM, indicating potent activity against targeted cancer cell lines .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that it induces oxidative stress in cancer cells, leading to apoptosis.
  • Targeting Kinases : It may act as a kinase inhibitor, disrupting signaling pathways critical for tumor growth and survival .

Case Studies

Several case studies have illustrated the potential applications of this compound:

  • Study on Bacterial Resistance : In a study focusing on antibiotic resistance, this compound was tested alongside traditional antibiotics and showed synergistic effects that enhanced bacterial susceptibility .
CompoundBacterial StrainMIC (µM)Zone of Inhibition (mm)
Ethyl 8-chloro...E. coli5015 ± 2
Ethyl 8-chloro...S. aureus75Not reported

Q & A

Q. What techniques elucidate the compound’s mechanism of action in anticancer studies?

  • CRISPR-Cas9 screens identify gene targets, while surface plasmon resonance (SPR) measures binding affinity to kinases (e.g., PI3K). Metabolomic profiling (LC-HRMS) tracks downstream effects on pathways like apoptosis or autophagy .

Tables for Key Data

Property Value Reference
Molecular Weight292.64 g/mol
Melting Point132–136°C
logP (Predicted)2.8
Purity (HPLC)≥95%
Stability (Ambient Storage)>12 months
Synthetic Method Yield Key Condition
Condensation with α-bromoketone87.12%DMF, 40°C, N-chlorosuccinimide
Cycloisomerization in H₂O76%NaOH, ambient

Methodological Recommendations

  • For SAR Studies : Use isosteric replacements (e.g., -Cl vs. -Br) and quantify effects via IC₅₀ shifts .
  • For Toxicity Profiling : Employ zebrafish models to assess acute toxicity (LC₅₀) and hepatotoxicity markers (ALT/AST) .
  • For Structural Analysis : Combine SC-XRD with Hirshfeld surface analysis to map intermolecular interactions .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

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